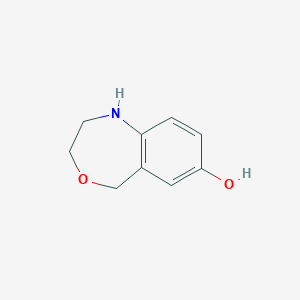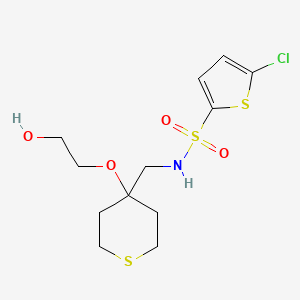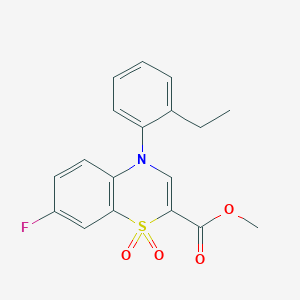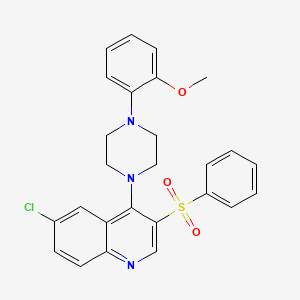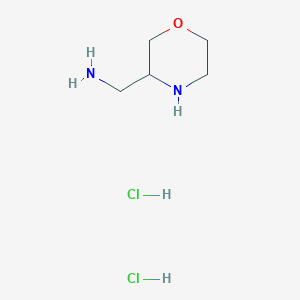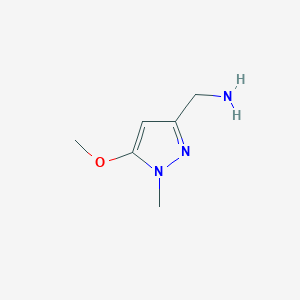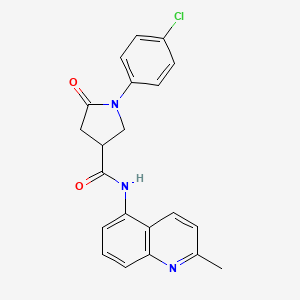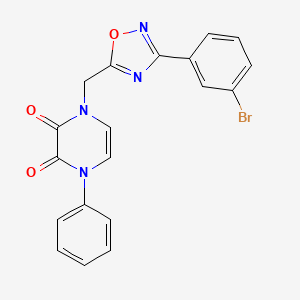![molecular formula C24H21F2N5O B2476003 3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 2034568-05-1](/img/structure/B2476003.png)
3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and an imidazopyridine ring. The presence of these rings suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the pyrazole and imidazopyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) details the synthesis of novel pyrazolopyrimidines derivatives, similar in structure to the compound . These derivatives were evaluated for their anticancer and anti-5-lipoxygenase agent properties. This suggests potential applications in cancer research and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Potential
Rani et al. (2017) conducted a study on tetrahydroimidazo[1,2-a]pyrimidine derivatives, examining their antimicrobial and antioxidant activities. This highlights the potential of similar compounds in combating microbial infections and oxidative stress (Rani et al., 2017).
Antiinflammatory Activity
Di Chiacchio et al. (1998) explored 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides for their antiinflammatory and analgesic activities. Compounds with similar structures may be used in developing new antiinflammatory drugs (Di Chiacchio et al., 1998).
Fungicidal Applications
Huppatz (1985) discusses the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to carboxin, a systemic fungicide. This implies potential uses in agriculture for controlling fungal diseases (Huppatz, 1985).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized carboxamide derivatives and tested their antitubercular and antibacterial activities, indicating potential in developing treatments for bacterial infections (Bodige et al., 2020).
Antifungal Activity
Wu et al. (2012) synthesized pyrazole-4-carboxamide derivatives and evaluated their effectiveness against phytopathogenic fungi, suggesting applications in the development of antifungal agents (Wu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5O/c1-30-22(13-20(29-30)16-10-9-15(25)12-18(16)26)24(32)28-19-7-3-2-6-17(19)21-14-31-11-5-4-8-23(31)27-21/h2-3,6-7,9-10,12-14H,4-5,8,11H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTLKMDMFVHNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

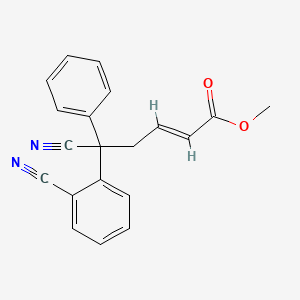
![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)
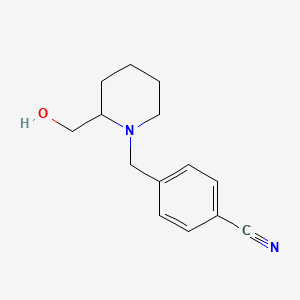
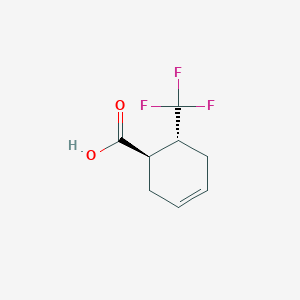
![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)
